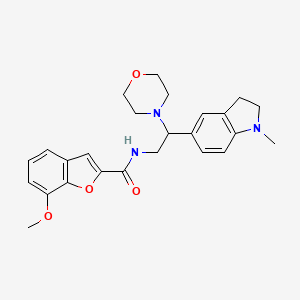

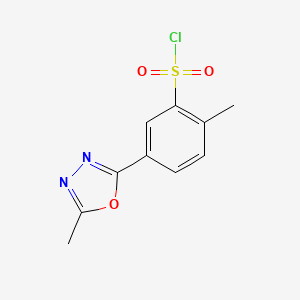

Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms and is a structural subunit in a number of bioactive compounds . It has been found in various derivatives that exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of this compound involves a two-step protocol. The initial step involves the synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole . The product’s structure is assigned by 1D and 2D NMR experiments and is confirmed by single-crystal XRD .Molecular Structure Analysis

The molecular structure of the compound is determined by the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Scientific Research Applications

Synthesis and Evaluation

The synthesis of compounds related to "Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate" often focuses on creating derivatives with potential biological activities. For instance, the synthesis of new 2,4-disubstituted thiazole derivatives for antiproliferative activity investigation has been explored, highlighting the importance of such compounds in the search for new therapeutic agents (Yurttaş, Evren, & Özkay, 2022). These derivatives have shown potential in inhibiting DNA gyrase-ATPase activity, a target for cytotoxic properties.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of thiadiazole derivatives, including structures similar to "this compound," have been extensively studied. Derivatives of 1,3,4-thiadiazole have shown promising activities against a variety of microbial pathogens, indicating their potential as pharmaceutical agents (Ameen & Qasir, 2017). Such research underlines the versatility of thiadiazole compounds in developing new treatments for infectious diseases.

Chemical Properties and Reactions

The chemical reactivity and properties of thiadiazole derivatives have been the subject of research to understand their potential applications in various chemical reactions. Studies on the synthesis of substituted 1,3,4-thiadiazoles and their reactivity, such as methylation reactions, provide insights into the manipulation of these compounds for specific functionalities and applications (Werber, Buccheri, & Vivona, 1975).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents . Additionally, some derivatives of 1,3,4-thiadiazole scaffold have shown good potency as anticonvulsant agents .

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole ring structure, such as the 5-methyl-1,3,4-thiadiazol-2-yl group in this compound, have been associated with various bioactivities, including anticancer , antimicrobial , and antiviral properties .

Mode of Action

It’s known that the 1,3,4-thiadiazole ring structure can interact with biological targets through various mechanisms, potentially leading to the observed bioactivities .

Biochemical Pathways

Compounds with a 1,3,4-thiadiazole ring structure have been found to interact with various biochemical pathways, potentially leading to their observed bioactivities .

Result of Action

Compounds with a 1,3,4-thiadiazole ring structure have been associated with various bioactivities, potentially indicating a range of possible molecular and cellular effects .

properties

IUPAC Name |

methyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S2/c1-6-11-12-9(17-6)10-7(13)5-16-4-3-8(14)15-2/h3-5H2,1-2H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVSGYBOYDCYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2843214.png)

![3,5-diethyl 6-{[(E)-[(dimethylamino)methylidene]amino]amino}-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate](/img/structure/B2843217.png)

![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate](/img/structure/B2843225.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)

![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)